

Application Notes & Protocols: Methyl 2-(methylamino)propanoate as a Versatile Chiral Building Block

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Compound of Interest

Compound Name:	Methyl 2-(methylamino)propanoate
CAS No.:	52060-77-2
Cat. No.:	B1601798

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Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Strategic Value of N-Methylation

In the landscape of modern organic synthesis and medicinal chemistry, the strategic introduction of chirality is paramount. **Methyl 2-(methylamino)propanoate**, the methyl ester of N-methyl-alanine, has emerged as a critical chiral building block for this purpose. Its primary utility lies in the introduction of the N-methylated amino acid motif, a structural alteration that confers significant and advantageous properties to parent molecules, particularly peptides.[1] The N-methyl group provides steric shielding to the adjacent peptide bond, dramatically increasing resistance to enzymatic degradation by proteases.[1] This enhancement in proteolytic stability, coupled with improved membrane permeability, addresses two of the most significant liabilities of peptide-based therapeutics: poor metabolic stability and low cell permeability.[1][2]

This guide provides an in-depth exploration of **methyl 2-(methylamino)propanoate**, offering not just protocols but the scientific rationale behind its application. We will cover its utility in peptide synthesis, its role as a precursor for complex chiral molecules, and the analytical methods required to validate its stereochemical integrity.

Physicochemical & Safety Data

A foundational understanding of a reagent's properties and handling requirements is non-negotiable for its successful and safe implementation in any synthetic workflow.

Properties of Methyl 2-(methylamino)propanoate

The compound is typically handled as its hydrochloride salt to improve stability and ease of handling.^[3]

Property	Value	Source(s)
IUPAC Name	methyl (2S)-2-(methylamino)propanoate	[1][3]
Synonyms	N-methyl-L-alanine methyl ester, Methyl (S)-N-methylalaninate	[3]
Molecular Formula	C ₅ H ₁₁ NO ₂	[4]
Molecular Weight	117.15 g/mol	[5]
Appearance	Colorless liquid or white to off-white powder	[1]
CAS Number	52060-77-2 (racemate), 1449273-85-1 ((S)-isomer)	[4][6]
InChI Key (S-isomer HCl)	CYMQHMBRKIJBGI-WCCKRBBISA-N	[3]

Safety & Handling Protocol

Methyl 2-(methylamino)propanoate and its derivatives should be handled with appropriate care in a well-ventilated area or chemical fume hood.[7][8]

- Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.[7][9]
- Handling: Avoid contact with skin, eyes, and clothing.[9][10] Do not breathe dust, fumes, or vapors.[7] Wash hands thoroughly after handling.[7][9] Keep containers tightly closed when not in use.[9]
- First Aid (Eyes): In case of eye contact, immediately rinse cautiously with water for several minutes.[9] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[10]
- First Aid (Skin): If skin contact occurs, wash with plenty of water and soap.[7] If irritation occurs, seek medical attention.[10]
- First Aid (Ingestion/Inhalation): If inhaled, remove the person to fresh air. If swallowed, rinse mouth and immediately call a poison center or doctor.[7][8]
- Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as oxidizing agents.[9]

Core Application: Enhancing Peptides via N-Methylation

The primary application of this chiral building block is its incorporation into peptide backbones. This is a key strategy in medicinal chemistry to overcome the inherent limitations of peptide-based drugs.[1]

Rationale: The N-Methyl Shield

Standard peptides are rapidly cleaved in vivo by proteases. The N-methyl group on the alanine nitrogen atom acts as a "steric shield," physically blocking the approach of protease enzymes to the adjacent amide bond. This modification significantly extends the half-life of the peptide therapeutic in biological systems.

Caption: Steric hindrance from N-methylation protecting a peptide bond.

Protocol: Solid-Phase Peptide Synthesis (SPPS) with Methyl 2-(methylamino)propanoate

This protocol outlines the manual incorporation of an N-methylated alanine residue using standard Fmoc-based SPPS. The key challenge with N-methylated amino acids is their reduced coupling efficiency. Therefore, stronger coupling reagents and/or longer reaction times are often necessary.

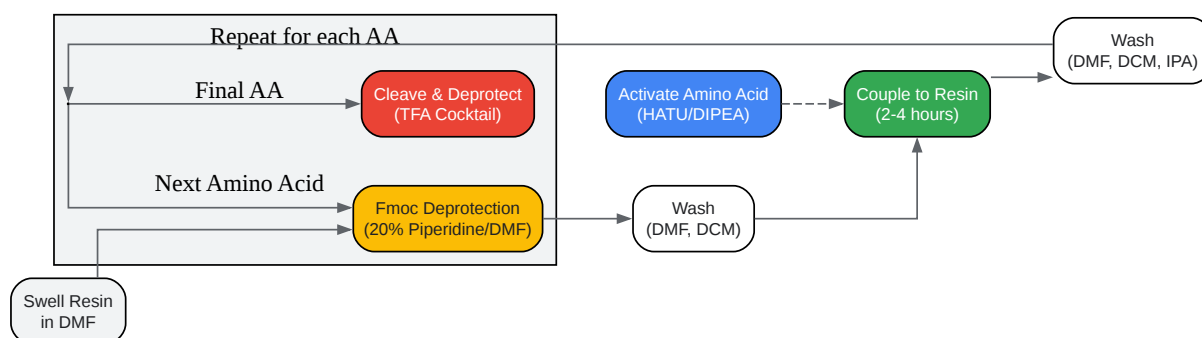
Materials:

- Fmoc-protected Rink Amide resin (or other suitable solid support)
- (S)-**Methyl 2-(methylamino)propanoate** hydrochloride (requires pre-activation or in-situ neutralization)
- Fmoc-Cl or appropriate Fmoc-protection reagent for the building block
- Deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)
- Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- Base: N,N-Diisopropylethylamine (DIPEA)
- Solvents: DMF, Dichloromethane (DCM)
- Washing solution: Isopropyl alcohol (IPA)

Procedure:

- Resin Preparation: Swell the resin in DMF for at least 1 hour in a fritted syringe or reaction vessel.[\[11\]](#)
- Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF for 20 minutes. Drain and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).[\[11\]](#)

- Preparation of Fmoc-N-Me-Ala-OH: The commercially available methyl ester must first be Fmoc-protected and then saponified to the free acid for SPPS. Alternatively, purchase the pre-made Fmoc-N-Me-Ala-OH.
- Coupling Reaction (Activation):
 - In a separate vial, dissolve Fmoc-N-Me-Ala-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
 - Allow the activation mixture to pre-activate for 2-5 minutes.
- Coupling to Resin:
 - Add the activated amino acid solution to the deprotected resin.
 - Agitate the mixture for 2-4 hours. Note: This is significantly longer than for standard amino acids to overcome the steric hindrance of the N-methyl group.
 - Monitor the coupling reaction using a qualitative test (e.g., Kaiser test; note: this test will be negative for the secondary amine after coupling).
- Washing: Drain the coupling solution and wash the resin extensively with DMF (5x), DCM (3x), and IPA (3x) to remove all excess reagents and byproducts.[12]
- Chain Elongation: Repeat the deprotection (Step 2) and coupling (Steps 4-6) cycles for each subsequent amino acid in the peptide sequence.
- Final Cleavage: Once the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)).[13]



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Caption: Fmoc-based Solid-Phase Peptide Synthesis (SPPS) cycle.

Application as a Chiral Precursor

Beyond peptides, enantiomerically pure **methyl 2-(methylamino)propanoate** is a valuable starting material for synthesizing more complex chiral molecules, such as quaternary α -methyl α -amino acids.^{[14][15]}

Rationale: Asymmetric Alkylation

By converting the N-methyl alanine derivative into a chiral enolate, it's possible to perform diastereoselective alkylations. The inherent chirality of the alanine backbone, often augmented by a recoverable chiral auxiliary, directs the approach of an incoming electrophile to one face of the enolate, thereby creating a new stereocenter with high fidelity.^[14]

Protocol: Diastereoselective Alkylation for Quaternary Amino Acid Synthesis

This generalized protocol describes the alkylation of an N-protected alanine derivative using a chiral auxiliary to direct stereochemistry.

Materials:

- **(S)-Methyl 2-(methylamino)propanoate**
- Chiral auxiliary (e.g., pseudoephedrine)[15]
- Protecting group reagents (e.g., Boc-anhydride)
- Strong base: Lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi)
- Electrophile (e.g., Benzyl bromide)
- Anhydrous solvents: Tetrahydrofuran (THF)
- Quenching solution: Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

- **Auxiliary Attachment:** Couple **(S)-methyl 2-(methylamino)propanoate** with a suitable chiral auxiliary (e.g., pseudoephedrine) and protect the nitrogen as needed (e.g., with a pivaldimine group).[15] This creates a rigid substrate where one face is sterically hindered.
- **Enolate Formation:**
 - In a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), dissolve the chiral substrate in anhydrous THF.
 - Cool the solution to -78 °C using a dry ice/acetone bath.
 - Slowly add a strong base such as LDA (1.2 eq.) dropwise via syringe. Stir for 1 hour at -78 °C to ensure complete enolate formation.[14]
- **Alkylation:**
 - Slowly add the desired electrophile (e.g., benzyl bromide, 1.5 eq.) to the enolate solution at -78 °C.
 - Allow the reaction to stir for several hours, monitoring by thin-layer chromatography (TLC).
- **Workup:**

- Quench the reaction by slowly adding saturated aqueous NH_4Cl solution.
- Allow the mixture to warm to room temperature.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Purification & Analysis:
 - Purify the crude product by flash column chromatography on silica gel to separate the diastereomers.
 - Determine the diastereomeric ratio using ^1H NMR or chiral HPLC.
- Auxiliary Cleavage: Remove the chiral auxiliary under mild conditions (e.g., acid hydrolysis) to yield the desired enantiomerically enriched quaternary α -methyl α -amino acid.[\[15\]](#)

Analytical Control: Ensuring Enantiomeric Purity

The utility of a chiral building block is entirely dependent on its enantiomeric purity. It is essential to verify the enantiomeric excess (% ee) of the starting material and products.

Protocol: HPLC Determination of Enantiomeric Excess (% ee)

A common method involves derivatizing the amino acid ester with a chiral derivatizing agent to form diastereomers, which can then be separated and quantified on standard (achiral) HPLC columns.[\[1\]](#)

Materials:

- Sample of **methyl 2-(methylamino)propanoate**
- Chiral derivatizing agent (e.g., Marfey's reagent: 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide)
- HPLC system with UV detector

- HPLC-grade solvents: Acetonitrile, Water, Trifluoroacetic acid (TFA)

Procedure:

- Derivatization: React a small sample of the **methyl 2-(methylamino)propanoate** with the chiral derivatizing agent according to established procedures to form stable diastereomers.
- HPLC Analysis:
 - Inject the derivatized sample onto a C18 reverse-phase HPLC column.
 - Run a gradient elution method to separate the diastereomers.
 - Monitor the elution profile using a UV detector at a wavelength appropriate for the derivative (e.g., 340 nm for Marfey's reagent derivatives).[1]
- Data Analysis:
 - The two diastereomers will exhibit different retention times.
 - Integrate the peak areas corresponding to each diastereomer.
 - Calculate the enantiomeric excess using the formula: % ee = [(Area₁ - Area₂) / (Area₁ + Area₂)] * 100.

Typical HPLC Conditions

Parameter	Condition
Column	C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 μm)
Mobile Phase A	Water with 0.1% TFA
Mobile Phase B	Acetonitrile with 0.1% TFA
Gradient	e.g., 30% to 70% B over 20 minutes
Flow Rate	1.0 mL/min[1]
Detection	UV, 340 nm (for Marfey's reagent)[1]

Conclusion

Methyl 2-(methylamino)propanoate is a high-value, versatile chiral building block. Its most prominent role is in peptidomimetic and drug discovery programs, where its incorporation provides a reliable and effective strategy to enhance the metabolic stability and bioavailability of peptide-based therapeutics.[1] Furthermore, its utility as a stereodefined precursor for the synthesis of complex organic molecules, including quaternary amino acids, underscores its importance.[14][15] The protocols and data presented herein provide a robust framework for researchers to harness the strategic advantages of this essential chiral synthon.

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